molecular formula C7H10Cl2F2N2O B8243517 (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride

(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B8243517
M. Wt: 247.07 g/mol
InChI Key: QCOIIATTWHJBIX-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is a pyridine derivative featuring a difluoromethoxy (-O-CF₂H) substituent at the 2-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. This compound is structurally designed to enhance solubility and bioavailability, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.2ClH/c8-7(9)12-6-3-5(4-10)1-2-11-6;;/h1-3,7H,4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIIATTWHJBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OC(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-chloro-4-(difluoromethoxy)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methanamine group. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituents, salt forms, or heterocyclic systems (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound C₇H₉Cl₂F₂N₂O 255.07 Not specified 2-difluoromethoxy, 4-methanamine dihydrochloride
(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride C₇H₉ClF₂N₂O 218.61 943843-27-4 Hydrochloride salt; lower solubility compared to dihydrochloride
[2-(Trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride C₇H₉Cl₂F₃N₂ 255.07 916211-41-1 Trifluoromethyl (-CF₃) group enhances metabolic stability
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride C₉H₁₁Cl₂N₃S 276.18 1240528-34-0 Thiazole ring introduces sulfur; potential for varied bioactivity
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride C₁₀H₁₈Cl₂N₄ 265.18 170353-31-8 Piperidine and pyrimidine moieties; increased basicity
Key Observations:
  • Trifluoromethyl analogs (e.g., CAS 916211-41-1) exhibit higher metabolic stability due to the strong electron-withdrawing nature of -CF₃ .
  • Salt Forms :
    • The dihydrochloride salt of the target compound offers superior aqueous solubility compared to its hydrochloride analog (CAS 943843-27-4), critical for formulation in hydrophilic matrices .
  • Heterocyclic Modifications :
    • Replacement of pyridine with thiazole (CAS 1240528-34-0) introduces sulfur, which may alter redox properties or metal-binding capabilities .

Pharmacological and Industrial Relevance

  • Bioactivity : Pyridinylmethanamine derivatives are explored as kinase inhibitors, neurotransmitter analogs, or agrochemical intermediates. The difluoromethoxy group’s electronegativity may enhance interactions with hydrophobic enzyme pockets .
  • Regulatory Status : While specific data for the target compound is lacking, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) are regulated under EPA and EFSA guidelines, suggesting similar compliance requirements for the difluoromethoxy derivative .
  • Synthetic Accessibility : The compound’s hydrochloride form (CAS 943843-27-4) is commercially available at $20.00/100mg (95% purity), while the dihydrochloride form is priced higher due to additional processing .

Biological Activity

The compound (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

  • Molecular Formula : C₇H₈Cl₂F₂N
  • Molecular Weight : 202.05 g/mol
  • IUPAC Name : (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride

Biological Activity Overview

The biological activity of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride has been investigated across multiple studies, revealing a range of effects:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that pyridine derivatives often exhibit enhanced antimicrobial effects due to their ability to interact with microbial cell membranes and inhibit essential cellular processes .
  • Anticancer Properties :
    • Studies have reported that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects :
    • Research highlights the compound's potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition suggest that it may be comparable to established anti-inflammatory drugs .

Antimicrobial Studies

A study published in 2022 reviewed various pyridine compounds, noting their broad-spectrum antimicrobial activities. The presence of difluoromethoxy groups in (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride enhances its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 10 μg/mL against certain strains .

Anticancer Mechanisms

In vitro assays demonstrated that the compound could significantly inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to increased apoptosis rates. The compound's structure allows it to effectively penetrate cell membranes and interact with intracellular targets .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through various bioassays, including carrageenan-induced paw edema models in rats. The compound exhibited dose-dependent inhibition of edema formation, with an ED50 value comparable to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride in comparison with similar pyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochlorideMIC = 10 μg/mLIC50 = 15 μMED50 = 9 μM
4-AminomethylpyridineMIC = 20 μg/mLIC50 = 25 μMED50 = 12 μM
2-Amino-4-fluorophenolMIC = 15 μg/mLIC50 = 20 μMED50 = 11 μM

Case Studies

  • Case Study on Anticancer Effects : In a controlled study involving human lung cancer cells, treatment with (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Anti-inflammatory Properties : A rat model study demonstrated that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

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